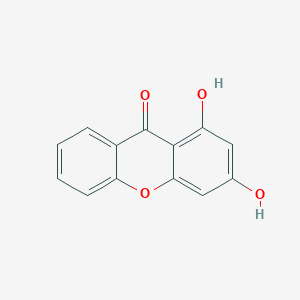

1,3-dihydroxy-9H-xanthen-9-one

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-9H-xanthen-9-one can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of catalysts such as ytterbium triflate has been explored to improve the synthesis from substituted phenols and 2-hydroxybenzoic acids . These methods are scaled up to meet industrial demands while ensuring cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, which have distinct biological and chemical properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-Dihydroxy-9H-xanthen-9-one has a molecular formula of and a molecular weight of 218.22 g/mol. The compound features two hydroxyl groups that enhance its reactivity and interaction with biological targets. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in research.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : this compound serves as a foundational compound for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies .

2. Biology

- Biological Activities : The compound exhibits significant biological activities including:

- Antioxidant Activity : It enhances the translocation of Nrf2, a transcription factor that regulates antioxidant responses, thereby protecting cells from oxidative stress .

- α-Glucosidase Inhibition : This inhibition suggests potential applications in managing diabetes by modulating carbohydrate metabolism .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing pro-inflammatory cytokine production .

3. Medicine

- Therapeutic Potential : Investigated for its anti-cancer and anti-Alzheimer properties, this compound is considered a lead compound for drug development. Its ability to interact with various biological targets makes it promising for therapeutic applications .

4. Industry

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its chromophoric properties. It also serves as a precursor for synthesizing other xanthone derivatives used in various industrial applications .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

- Antioxidant Mechanism Study : A study demonstrated that this compound significantly reduces oxidative stress markers in cellular models by enhancing Nrf2 activity .

- Diabetes Management Research : In vitro studies showed that the compound effectively inhibits α-glucosidase activity, indicating its potential as an anti-diabetic agent .

- Anti-cancer Activity Assessment : Quantitative structure–activity relationship (QSAR) models have been developed to predict the anticancer activity of xanthone derivatives based on their structural properties .

Mécanisme D'action

The mechanism of action of 1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These activities contribute to its therapeutic potential in treating diseases like cancer and Alzheimer’s .

Comparaison Avec Des Composés Similaires

1,3-Dihydroxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:

1,3,5-Trihydroxyxanthone: Known for its anti-inflammatory and anti-cancer activities.

1,3,7-Trihydroxyxanthone: Exhibits similar biological activities but with different potency and selectivity.

1,7-Dihydroxy-3-methoxyxanthone: Another derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .

Activité Biologique

Overview

1,3-Dihydroxy-9H-xanthen-9-one, a member of the xanthone family, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. This article aims to synthesize current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its two hydroxyl groups which enhance its reactivity and interaction with various biological targets. Its molecular formula is C13H10O3, and it has a molecular weight of 218.22 g/mol. The compound's structure allows it to participate in biochemical reactions that inhibit specific enzymes and modulate cellular pathways.

The biological activities of this compound are primarily attributed to its ability to interact with various enzymes and cellular receptors:

- α-Glucosidase Inhibition : This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes.

- Antioxidant Activity : The compound enhances the translocation of Nrf2, a key transcription factor that regulates antioxidant response elements in cells. This mechanism is crucial for its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Anticancer Properties

This compound has shown promise in various cancer models. In vitro studies demonstrate its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Colon Cancer | Inhibits cell proliferation | |

| Lung Cancer | Reduces tumor growth |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been validated through several studies. It reduces levels of inflammatory markers such as IL-6 and TNF-alpha in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

| Inflammatory Marker | Effect | Concentration Tested | Reference |

|---|---|---|---|

| IL-6 | Decreased | 50 µM | |

| TNF-alpha | Decreased | 100 µM |

Antidiabetic Potential

The inhibition of α-glucosidase suggests that this compound may be beneficial for managing postprandial blood glucose levels. Studies show that it can significantly lower blood glucose levels in diabetic animal models.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

- Case Study on Anticancer Activity : A study involving breast cancer cell lines demonstrated that treatment with 20 µM of the compound resulted in a significant reduction of cell viability by 60% after 48 hours .

- Case Study on Anti-inflammatory Effects : In a controlled experiment using RAW264.7 macrophages, treatment with varying concentrations (5–100 µM) led to a dose-dependent decrease in IL-6 production, showcasing its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

1,3-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHOERCJZSJGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192030 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3875-68-1 | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?

A1: this compound (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []

Q2: How does this compound interact with other molecules?

A2: Research indicates that this compound can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the this compound scaffold, expanding its applications in materials science and medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.